
Ethyl (2-Methyl-propane-1-sulfonyl)-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2-Methyl-propane-1-sulfonyl)-acetate is an organic compound with a unique structure that combines an ethyl ester with a sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-Methyl-propane-1-sulfonyl)-acetate typically involves the reaction of 2-methylpropane-1-sulfonyl chloride with ethyl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2-Methylpropane-1-sulfonyl chloride+Ethyl acetateBaseEthyl (2-Methyl-propane-1-sulfonyl)-acetate+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2-Methyl-propane-1-sulfonyl)-acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: Reduction can lead to the formation of sulfides or thiols.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of sulfonamides or sulfonate esters.
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of sulfides or thiols.
Applications De Recherche Scientifique
Ethyl (2-Methyl-propane-1-sulfonyl)-acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential as a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl (2-Methyl-propane-1-sulfonyl)-acetate involves its reactivity with various nucleophiles and electrophiles The sulfonyl group is highly reactive, allowing for the formation of diverse chemical bonds
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylpropane-1-sulfonyl Chloride: A precursor in the synthesis of Ethyl (2-Methyl-propane-1-sulfonyl)-acetate.
Ethyl Sulfonate: Similar ester structure but lacks the methyl group on the propane chain.
Methyl Sulfonyl Acetate: Similar sulfonyl ester but with a methyl group instead of an ethyl group.
Propriétés
Formule moléculaire |
C8H16O4S |
|---|---|
Poids moléculaire |
208.28 g/mol |
Nom IUPAC |
ethyl 2-(2-methylpropylsulfonyl)acetate |
InChI |
InChI=1S/C8H16O4S/c1-4-12-8(9)6-13(10,11)5-7(2)3/h7H,4-6H2,1-3H3 |
Clé InChI |
QPXNHHBIYACKIN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CS(=O)(=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


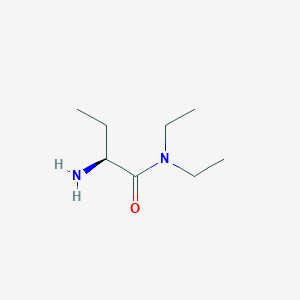

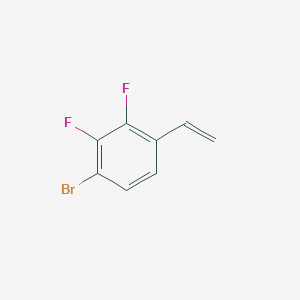
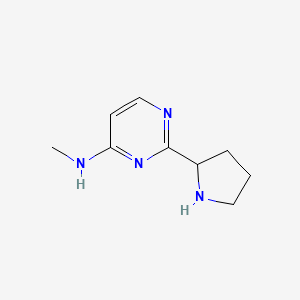
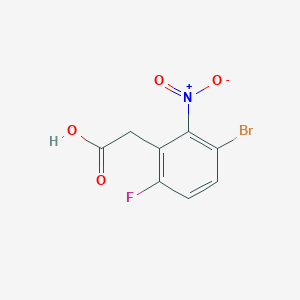



![4-Amino-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12848159.png)
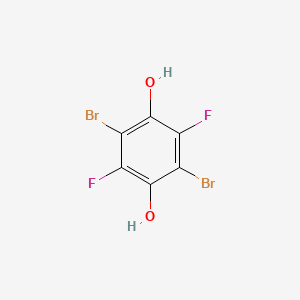
![7-(2-methoxyphenyl)thieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B12848165.png)
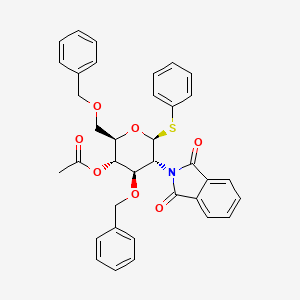
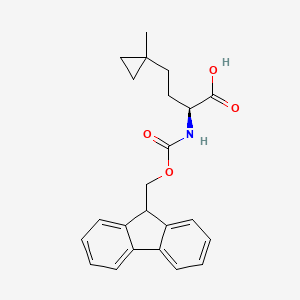
![(Carboxymethyl)dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide](/img/structure/B12848173.png)
